molecular formula C22H21N5O4 B2991743 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946202-75-1

2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2991743
CAS No.: 946202-75-1
M. Wt: 419.441
InChI Key: KGWANDXMPNTWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polyheterocyclic core, combining pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one with a furan-2-carbonyl-substituted piperazine moiety. The structure includes:

  • Core framework: A fused pyrido-pyrrolo-pyrimidinone system, stabilized by methyl groups at positions 1 and 5.
  • Substituents: A piperazine ring linked via a carbonyl group to the core and further functionalized with a furan-2-carbonyl group at the 4-position.

Synthesis likely follows multi-step protocols involving alkylation/acylation of piperazine intermediates and subsequent coupling to the heterocyclic core, as seen in analogous pyrrolo-pyridazinone derivatives (e.g., alkylation of arylpiperazines with chloroacetyl chloride ). The furanoyl group may enhance pharmacokinetic properties by increasing solubility or modulating metabolic stability .

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-5-6-18-23-19-15(20(28)27(18)13-14)12-16(24(19)2)21(29)25-7-9-26(10-8-25)22(30)17-4-3-11-31-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWANDXMPNTWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H22N4O3
Molecular Weight366.42 g/mol
IUPAC NameThis compound
CAS Number[Not available]

The structure of the compound features a pyrido-pyrrolo-pyrimidine core, which is significant for its biological interactions.

Anticancer Properties

Research indicates that compounds with pyrido[2,3-d]pyrimidine scaffolds exhibit anticancer activities. These compounds have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For example:

  • Mechanism of Action : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) , which are crucial for DNA synthesis and cell cycle regulation. Inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : A study demonstrated that similar pyrido[2,3-d]pyrimidine derivatives showed IC50 values against prostate (PC-3) and lung (A-549) cancer cells at submicromolar concentrations . This suggests that our compound could possess comparable efficacy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds containing furan and piperazine moieties have been reported to exhibit activity against various bacterial strains.

  • Research Findings : A derivative of furan-piperazine was shown to inhibit the growth of specific bacterial strains in vitro, indicating that the furan-2-carbonyl group may enhance antimicrobial activity .

Neuroprotective Effects

Emerging evidence suggests that pyrido[2,3-d]pyrimidines may also have neuroprotective effects. These compounds can modulate neurotransmitter levels and exhibit anti-inflammatory properties in the central nervous system.

  • Mechanism : By inhibiting phosphodiesterases and reducing oxidative stress, these compounds may protect neuronal cells from damage .

Table of Biological Activities

Activity TypeTarget/PathwayReference
AnticancerDHFR, CDKs
AntimicrobialBacterial growth
NeuroprotectiveNeurotransmitter modulation

Notable Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of pyrido[2,3-d]pyrimidines on various cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting further investigation into this compound's potential as an anticancer agent .
  • Antimicrobial Evaluation : Another study focused on the synthesis of furan-containing piperazine derivatives revealed promising antimicrobial activity against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Synthetic Pathway Reported Activity
Target Compound Pyrido-pyrrolo-pyrimidinone 1,7-dimethyl; 4-(furan-2-carbonylpiperazine) Piperazine alkylation + core coupling Not reported in evidence
Pyrrolo[3,4-d]pyridazinone derivatives (5a,b–6a,b) Pyrrolo[3,4-d]pyridazinone Arylpiperazines, thioxo-oxadiazole Alkylation of pyrrolo-pyridazinone intermediates Anticancer (preliminary assays)
3-Iodo-4-phenylpyrrolo[1,2-a]quinoxaline Pyrrolo[1,2-a]quinoxaline 3-iodo, 4-phenyl; benzimidazolone-piperidine Suzuki coupling, reductive amination Anti-leukemic (in vitro)
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (e.g., MK61) Pyrazolo[1,5-a]pyrimidinone 4-nitrophenyl, phenyl HOBt/TBTU-mediated coupling Not reported in evidence
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., EP patents) Pyrido[1,2-a]pyrimidinone Varied: cyclopropyl, piperidinyl, fluorinated groups Multi-step alkylation/cyclization Patent claims (unspecified)

Key Comparative Insights

Core Heterocycles: The target compound’s pyrido-pyrrolo-pyrimidinone core is distinct from pyrrolo-pyridazinones and pyrroloquinoxalines , which lack the pyrimidinone ring. This difference may influence binding affinity to biological targets (e.g., kinases or GPCRs).

Substituent Effects: The furan-2-carbonyl piperazine group in the target compound contrasts with arylpiperazines (e.g., phenyl or pyrimidyl in ) and alkylpiperidines (e.g., in EP patents ). The furan ring may improve metabolic stability over phenyl groups due to reduced susceptibility to cytochrome P450 oxidation.

Synthetic Complexity: The target compound requires precise coupling of the furanoyl-piperazine to the core, a step analogous to the alkylation of pyrrolo-pyridazinones with arylpiperazines . This contrasts with the Suzuki-Miyaura cross-coupling used in pyrroloquinoxaline synthesis .

Q & A

Q. What are the recommended synthetic routes for constructing the pyrido-pyrrolo-pyrimidinone core in this compound?

Methodological Answer: The core can be synthesized via multi-step cyclization reactions. For example, pyrimidinone derivatives are often prepared by reacting aminopyrrole intermediates with carbonylating agents (e.g., triphosgene) under inert conditions. Key steps include:

  • Cyclocondensation : Use of microwave-assisted synthesis to enhance reaction efficiency .
  • Functionalization : Piperazine and furan-2-carbonyl groups are introduced via nucleophilic acyl substitution. demonstrates yields of 58–65% for similar piperazine-pyrimidine conjugates using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
Example Conditions ReagentsSolventYield
Piperazine couplingEDC/HOBtDMF58–65%
Furan-2-carbonyl attachmentFuroyl chlorideTHF62–68%

Q. How should researchers interpret conflicting NMR data for piperazine-linked heterocycles?

Methodological Answer: Piperazine protons often exhibit complex splitting due to chair-flipping dynamics. For the target compound:

  • Piperazine δH: ~3.20–3.96 ppm (triplet or multiplet) .
  • Furan carbonyl protons: δC ~165–167 ppm (13C NMR) .
  • Troubleshooting : Use deuterated DMSO for enhanced solubility and assign peaks via 2D NMR (HSQC, HMBC) to resolve overlaps. Contradictions in δH values may arise from solvent polarity or temperature effects.

Q. What analytical methods are critical for assessing purity and stability?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (95–98% purity threshold) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or UPLC .

Advanced Research Questions

Q. How can computational modeling optimize the furan-piperazine moiety for target binding affinity?

Methodological Answer:

  • Perform docking studies (AutoDock Vina, Schrödinger) using crystal structures of related targets (e.g., kinase enzymes).
  • Key Parameters :
  • Furan’s π-π stacking with aromatic residues.
  • Piperazine’s conformational flexibility for hydrogen bonding .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from kinase assays.

Q. What strategies resolve low yields in multi-step syntheses of polycyclic systems?

Methodological Answer:

  • Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc) to isolate unstable intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for cyclization steps (e.g., 80°C, 150 W) .
  • Catalytic Optimization : achieved 70% yields using K2CO3 as a base in DMF for similar piperazine couplings .

Q. How do solvent polarity and substituents affect solubility in pyrrolo-pyrimidinone derivatives?

Methodological Answer:

  • Solubility Screening : Test in DMSO, THF, and aqueous buffers (pH 1–10). Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s hydrophobic core .
  • Structural Modifications : Adding hydrophilic groups (e.g., -OH, -NH2) to the pyrimidinone ring improves aqueous solubility but may reduce membrane permeability .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity for similar compounds be addressed?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC50 variations may stem from differences in ATP concentrations in kinase assays.
  • SAR Studies : Systematically modify substituents (e.g., replace furan with thiophene) and evaluate activity trends. shows trifluoromethyl groups enhance potency by 3-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.